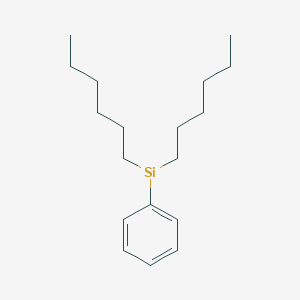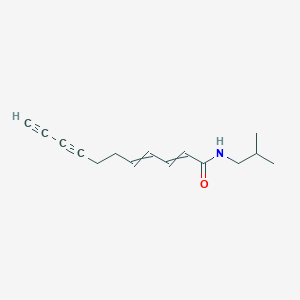
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- typically involves the coupling of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2E,4Z)-: A stereoisomer with different spatial arrangement of double bonds.
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2E,4E)-: Another stereoisomer with both double bonds in the E configuration.
Uniqueness
2,4-Undecadiene-8,10-diynamide, N-(2-methylpropyl)-, (2Z,4E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where specific stereochemical properties are required.
特性
CAS番号 |
13894-69-4 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide |
InChI |
InChI=1S/C15H19NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h1,9-12,14H,7-8,13H2,2-3H3,(H,16,17) |
InChIキー |
PSAKYIJFKFCZFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C=CC=CCCC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


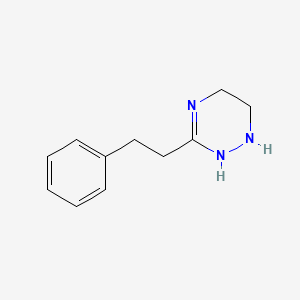
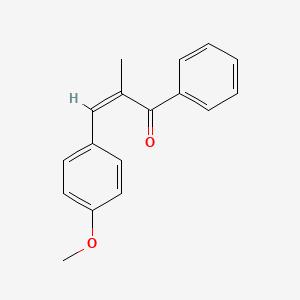
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
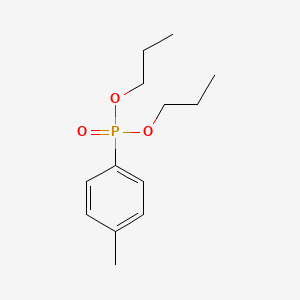
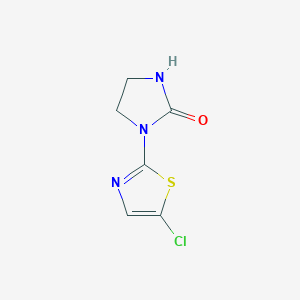

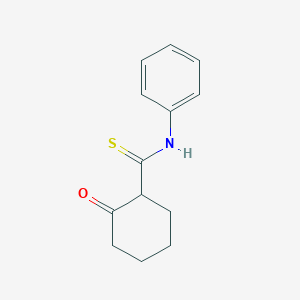

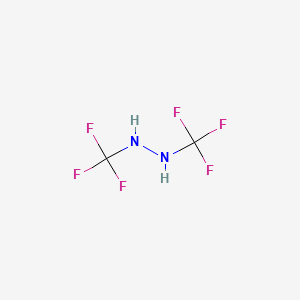
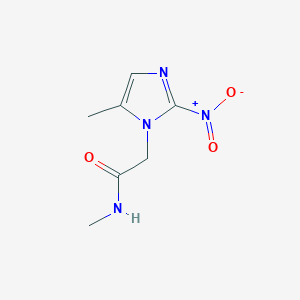
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
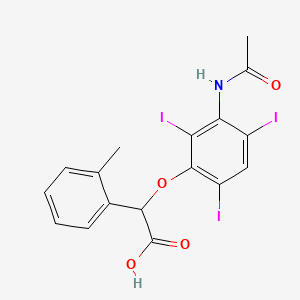
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
